3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide
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Overview
Description
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C13H16INOS. It is a thiazolium salt, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzyl, hydroxyethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3-Benzyl-4-methylthiazolium chloride with an appropriate iodide source. One common method involves the following steps:
Starting Materials: 3-Benzyl-4-methylthiazolium chloride, sodium iodide, and ethanol.
Reaction Conditions: The reaction is carried out in ethanol at room temperature.
Procedure: Sodium iodide is added to a solution of 3-Benzyl-4-methylthiazolium chloride in ethanol. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The thiazolium ring can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-methylthiazolium chloride: Similar structure but lacks the hydroxyethyl group.
5-(2-Hydroxyethyl)-4-methylthiazolium chloride: Similar structure but lacks the benzyl group.
4-Methylthiazolium iodide: Similar structure but lacks both the benzyl and hydroxyethyl groups.
Uniqueness
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is unique due to the presence of both benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143516-40-9 |
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Molecular Formula |
C13H16INOS |
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide |
InChI |
InChI=1S/C13H16NOS.HI/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
REOWLIGJNJGHPP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[I-] |
Origin of Product |
United States |
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